l-Threitol
l-Threitol
L-threitol is the L-enantiomer of threitol. It has a role as an algal metabolite. It is an enantiomer of a D-threitol.
l-Threitol is a natural product found in Chlamydomonas reinhardtii with data available.
l-Threitol is a natural product found in Chlamydomonas reinhardtii with data available.
Brand Name:
Vulcanchem
CAS No.:
2319-57-5
VCID:
VC21137861
InChI:
InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4-/m0/s1
SMILES:
C(C(C(CO)O)O)O
Molecular Formula:
C4H10O4
Molecular Weight:
122.12 g/mol
l-Threitol
CAS No.: 2319-57-5
Cat. No.: VC21137861
Molecular Formula: C4H10O4
Molecular Weight: 122.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | L-threitol is the L-enantiomer of threitol. It has a role as an algal metabolite. It is an enantiomer of a D-threitol. l-Threitol is a natural product found in Chlamydomonas reinhardtii with data available. |
|---|---|
| CAS No. | 2319-57-5 |
| Molecular Formula | C4H10O4 |
| Molecular Weight | 122.12 g/mol |
| IUPAC Name | (2S,3S)-butane-1,2,3,4-tetrol |
| Standard InChI | InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4-/m0/s1 |
| Standard InChI Key | UNXHWFMMPAWVPI-IMJSIDKUSA-N |
| Isomeric SMILES | C([C@@H]([C@H](CO)O)O)O |
| SMILES | C(C(C(CO)O)O)O |
| Canonical SMILES | C(C(C(CO)O)O)O |
| Boiling Point | 330.5 °C 330.00 to 331.00 °C. @ 760.00 mm Hg |
| Colorform | Bipyramidal tetragonal prisms White crystals |
| Melting Point | 119-123 °C 121.5 °C Crystals. MP: 61 °C. Soluble in alcohol, ether, and glycerol; insoluble in water /Erythritol tetranitrate/ |
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